molecular formula C10H18O B3050692 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol CAS No. 27899-45-2

3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol

Cat. No.: B3050692
CAS No.: 27899-45-2
M. Wt: 154.25 g/mol
InChI Key: GICBKEFIACFATK-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol, also known as myrtanol, is a bicyclic alcohol with the molecular formula C10H18O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes two fused cyclohexane rings and a hydroxyl group attached to the second carbon atom. The presence of two methyl groups at the third carbon position adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions, while advanced separation techniques like distillation and crystallization are employed to isolate the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various derivatives, such as alkanes, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol is unique due to its specific bicyclic structure and the presence of two methyl groups at the third carbon position. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICBKEFIACFATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939678
Record name (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanol
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27899-45-2, 18310-55-9, 18410-94-1
Record name 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
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Record name endo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
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Record name 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
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Record name (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanol
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Record name Endo-3,3-dimethylbicyclo[2.2.1]heptane-2-methanol
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Record name 3,3-dimethylbicyclo[2.2.1]heptane-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Reactant of Route 2
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Reactant of Route 3
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Reactant of Route 4
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Reactant of Route 5
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Reactant of Route 6
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol

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